5-Fluoro-3-methylpyrimidin-4(3H)-one
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Overview
Description
5-Fluoro-3-methylpyrimidin-4(3H)-one is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The presence of a fluorine atom and a methyl group in this compound makes it unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methylpyrimidin-4(3H)-one typically involves the fluorination of 3-methylpyrimidin-4(3H)-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO) are used.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methylpyrimidin-4(3H)-one involves its interaction with biological macromolecules. The fluorine atom can form strong hydrogen bonds with enzymes or nucleic acids, leading to inhibition of enzyme activity or disruption of nucleic acid function. The compound may also undergo metabolic activation to form reactive intermediates that can further interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorine substitution on the pyrimidine ring.
3-Methylpyrimidin-4(3H)-one: The non-fluorinated analog of 5-Fluoro-3-methylpyrimidin-4(3H)-one.
5-Fluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methyl group on the pyrimidine ring. This combination can enhance its chemical stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C5H5FN2O |
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Molecular Weight |
128.10 g/mol |
IUPAC Name |
5-fluoro-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H5FN2O/c1-8-3-7-2-4(6)5(8)9/h2-3H,1H3 |
InChI Key |
NWQOROOICAZMIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C(C1=O)F |
Origin of Product |
United States |
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